Cas no 67985-73-3 (1-formylpyrrolidine-2-carboxylic acid)
1-formylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Proline, 1-formyl-
- Proline, 1-formyl- (9CI)
- 1-formylpyrrolidine-2-carboxylic acid
- SCHEMBL555101
- NSC 74450
- 1-formylpyrrolidine-2-carboxylicacid
- N-Formyl-L-proline
- NSC-227292
- NSC-74450
- NSC74450
- EINECS 236-165-2
- EN300-245806
- 67985-73-3
- prolal
- NSC 227292
- NSC227292
- G29346
-
- MDL: MFCD01574806
- Inchi: 1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)
- InChI Key: DHDRGOURKDLAOT-UHFFFAOYSA-N
- SMILES: OC(C1CCCN1C=O)=O
Computed Properties
- Exact Mass: 143.058243149g/mol
- Monoisotopic Mass: 143.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 57.6Ų
1-formylpyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245806-0.05g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 0.05g |
$23.0 | 2024-06-19 | |
| Enamine | EN300-245806-1g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 1g |
$98.0 | 2023-09-15 | |
| Enamine | EN300-245806-5g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 5g |
$326.0 | 2023-09-15 | |
| Enamine | EN300-245806-10g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 10g |
$535.0 | 2023-09-15 | |
| Enamine | EN300-245806-0.1g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 0.1g |
$32.0 | 2024-06-19 | |
| Enamine | EN300-245806-0.25g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 0.25g |
$42.0 | 2024-06-19 | |
| Enamine | EN300-245806-0.5g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 0.5g |
$74.0 | 2024-06-19 | |
| Enamine | EN300-245806-1.0g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 1.0g |
$98.0 | 2024-06-19 | |
| Enamine | EN300-245806-2.5g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 2.5g |
$198.0 | 2024-06-19 | |
| Enamine | EN300-245806-5.0g |
1-formylpyrrolidine-2-carboxylic acid |
67985-73-3 | 95% | 5.0g |
$326.0 | 2024-06-19 |
1-formylpyrrolidine-2-carboxylic acid Suppliers
1-formylpyrrolidine-2-carboxylic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 1-formylpyrrolidine-2-carboxylic acid
1-Formylpyrrolidine-2-Carboxylic Acid: A Comprehensive Overview
1-Formylpyrrolidine-2-carboxylic acid, identified by the CAS number 67985-73-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure featuring a pyrrolidine ring substituted with a formyl group and a carboxylic acid moiety, has garnered attention due to its potential applications in drug design, catalysis, and polymer synthesis. Recent advancements in synthetic methodologies and characterization techniques have further elucidated its properties and functionalities.
The molecular structure of 1-formylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring, which serves as a versatile scaffold for various functional groups. The formyl group (-CHO) at the 1-position introduces electron-withdrawing effects, while the carboxylic acid group (-COOH) at the 2-position imparts acidic properties. These functional groups not only enhance the compound's reactivity but also make it amenable to a wide range of chemical transformations. Researchers have exploited these features to develop novel synthetic routes for complex molecules, including bioactive compounds and advanced materials.
Recent studies have highlighted the role of 1-formylpyrrolidine-2-carboxylic acid in asymmetric catalysis. Its ability to act as a chiral auxiliary has been leveraged in the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, a research team reported the use of this compound as a building block for constructing biologically active molecules with high enantioselectivity. Such findings underscore its importance in modern organic synthesis.
In addition to its role in catalysis, 1-formylpyrrolidine-2-carboxylic acid has found applications in polymer chemistry. Its carboxylic acid group can undergo polycondensation reactions, leading to the formation of polyamides and polyesters with tailored properties. These polymers exhibit potential for use in high-performance materials, such as those required in aerospace and automotive industries. Recent advancements in polymerization techniques have further expanded the scope of its applications.
The synthesis of 1-formylpyrrolidine-2-carboxylic acid has been optimized through various methods, including microwave-assisted synthesis and enzymatic catalysis. These methods not only enhance reaction efficiency but also reduce environmental impact, aligning with the principles of green chemistry. For example, a study demonstrated that enzymatic catalysis could achieve high yields of this compound under mild conditions, making it an eco-friendly alternative to traditional synthetic routes.
The characterization of 1-formylpyrrolidine-2-carboxylic acid has benefited from advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools provide insights into its molecular structure and conformational preferences, which are critical for understanding its reactivity and functionality. Recent studies have also employed computational methods to predict its electronic properties and reactivity under various conditions.
In conclusion, 1-formylpyrrolidine-2-carboxylic acid, with its unique structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across drug discovery, catalysis, and materials science, driven by ongoing advancements in synthetic methodologies and characterization techniques. As researchers continue to explore its potential, this compound is poised to contribute significantly to the development of innovative chemical solutions.
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